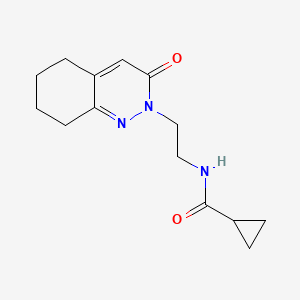![molecular formula C19H21N5O4 B2673772 [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid CAS No. 878736-23-3](/img/structure/B2673772.png)
[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One area of application is the synthesis and structural analysis of nucleoside and nucleotide analogs derived from purine bases. For example, Janeba, Holý, and Masojídková (2000) conducted a study on the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one, showcasing the versatility of purine derivatives in nucleic acid chemistry Janeba, Holý, & Masojídková, 2000.
Crystallographic Studies
Crystallographic studies of purine-containing compounds provide insights into their potential interactions and functions. Liu, Feng, and Ding (2004) described the structure of 1‐(Carboxymethyl)thymine, highlighting the importance of understanding molecular configurations and interactions Liu, Feng, & Ding, 2004.
Coordination Polymers
Purine-containing carboxylates have been used to construct coordination polymers with varying dimensionalities, as demonstrated by Yuan et al. (2013). Their work on synthesizing one–three-dimensional coordination polymers from an acetate-functionalized purine-containing ligand emphasizes the structural diversity and potential applications of these materials Yuan et al., 2013.
Chemical Reactivity and Formation
The reactivity of purine derivatives under various conditions is another significant area of research. Adamiak, Biała, and Skalski (1985) explored the formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts, uncovering new types of ionic side-products in oligonucleotide synthesis Adamiak, Biała, & Skalski, 1985.
Propiedades
IUPAC Name |
2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-21-16-15(17(27)24(19(21)28)12-14(25)26)23-10-5-9-22(18(23)20-16)11-8-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIMYSKYSDXQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-cyclobutyl-](/img/structure/B2673691.png)
![N-(2-methoxyphenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2673692.png)

![4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2673696.png)


![N-(5-methylisoxazol-3-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2673702.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2673703.png)



![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2673711.png)
![2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673712.png)